N-[(2-fluorophenyl)methyl]-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide
Description
N-[(2-Fluorophenyl)methyl]-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide is a benzamide derivative featuring a 2-fluorobenzyl substituent and a 2-sulfanyl-imidazole moiety.
The synthesis of such compounds typically involves nucleophilic substitution or cyclization reactions. For example, describes the use of hydrazinecarbothioamides and triazole-thiones synthesized via reactions of fluorophenyl isothiocyanates with benzoic acid hydrazides, followed by tautomerization .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-15-4-2-1-3-13(15)11-20-16(22)12-5-7-14(8-6-12)21-10-9-19-17(21)23/h1-10H,11H2,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNUEYGRZPYOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CNC3=S)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then further modified.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents under basic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a Friedel-Crafts alkylation reaction, using a fluorobenzene derivative and a suitable catalyst.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction, typically using an amine and an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide undergoes various types of chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-[(2-fluorophenyl)methyl]-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent. The compound's mechanism of action likely involves the inhibition of essential bacterial enzymes, which disrupts cellular processes vital for bacterial survival .
Case Study: Antimicrobial Efficacy
A study demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of traditional antibiotics, suggesting that this compound may serve as a promising alternative in treating resistant bacterial infections .
Anticancer Potential
This compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit enzymes involved in cancer cell proliferation, particularly targeting pathways associated with tumor growth and metastasis. The compound's unique structure enhances its lipophilicity, potentially improving its absorption and distribution within biological systems .
Case Study: In Vitro Anticancer Activity
In vitro experiments have shown that this compound induces apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. Flow cytometry analysis revealed that treatment with the compound led to significant cell death in a dose-dependent manner. Further studies on tumor-bearing mice indicated that administration of the compound resulted in reduced tumor growth compared to control groups .
Structure-Activity Relationship
The structure of this compound allows for diverse interactions with biological targets. The following table summarizes key structural features and their implications for biological activity:
| Feature | Description | Implication |
|---|---|---|
| Fluorinated Phenyl Group | Enhances lipophilicity | Improved absorption and distribution |
| Benzamide Moiety | Commonly associated with various biological activities | Potential for diverse therapeutic applications |
| Sulfanyl-Imidazole Ring | Unique structural component | May enhance enzyme inhibition and antimicrobial activity |
Future Research Directions
Given the promising results from initial studies, future research should focus on:
- Optimizing Synthesis : Developing more efficient synthetic routes to produce this compound at scale.
- Exploring Combinatorial Therapies : Investigating the potential of this compound in combination with existing antibiotics or chemotherapeutics to enhance efficacy and overcome resistance.
- Conducting In Vivo Studies : Further evaluating the safety and efficacy of this compound through comprehensive animal studies before progressing to clinical trials.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Functional Groups
- Target Compound : Contains a benzamide backbone with a 2-sulfanyl-imidazole at the 4-position and a 2-fluorobenzyl group.
- Analog 1 : Compounds [7–9] from are 1,2,4-triazole-3-thiones with 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl substituents. These lack the benzamide scaffold but share sulfur-containing heterocycles .
- Analog 2 : [19F]FBNA () is an imidazole derivative with a 4-fluorobenzyl group and nitroimidazole-acetamide structure, differing in the absence of a thiol group .
- Analog 3 : VU 1545 () is a pyrazole-carboxamide with a 4-nitrobenzamide group and fluorophenyl substituents, highlighting variability in heterocycle choice .
Substituent Effects
Spectral Characterization
- IR Spectroscopy :
- NMR :
- Fluorine atoms in analogs (e.g., [19F]FBNA) produce distinct ¹⁹F-NMR shifts, critical for structural validation .
Biological Activity
N-[(2-fluorophenyl)methyl]-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide is a synthetic organic compound that has garnered attention for its unique structure and potential biological activities. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse therapeutic applications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Compound Overview
- Chemical Formula : C17H14FN3OS
- Molecular Weight : 327.38 g/mol
- IUPAC Name : N-[(2-fluorophenyl)methyl]-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide
- CAS Number : 1146289-97-5
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent . The compound's mechanism involves binding to specific enzymes crucial for bacterial cell division, such as FtsZ, thereby inhibiting their activity and disrupting essential biological pathways.
Anticancer Potential
The compound is also being investigated for its potential as an anticancer agent . Preliminary studies suggest that it may inhibit enzymes involved in cancer cell proliferation. The unique structural features of this compound, particularly the incorporation of a fluorinated phenyl group, enhance its lipophilicity and potentially improve absorption and distribution in biological systems .
This compound interacts with various biological targets through specific binding mechanisms. Its ability to inhibit key enzymes involved in cellular processes positions it as a promising candidate for drug development .
Case Studies and Research Findings
Ongoing Research Directions
Further research is required to optimize the structure of this compound for enhanced efficacy and safety profiles. Investigations into its mechanism of action, along with collaborative studies across disciplines, could provide deeper insights into its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
